molecular formula C7H10O2 B13164585 3-Acetylcyclobutane-1-carbaldehyde

3-Acetylcyclobutane-1-carbaldehyde

Cat. No.: B13164585
M. Wt: 126.15 g/mol
InChI Key: IDOTWDKQUGAGEV-UHFFFAOYSA-N
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Description

3-Acetylcyclobutane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of both an acetyl group and an aldehyde group attached to a cyclobutane ring. The molecular formula for 3-Acetylcyclobutane-1-carbaldehyde is C7H10O2.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-acetylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H10O2/c1-5(9)7-2-6(3-7)4-8/h4,6-7H,2-3H2,1H3

InChI Key

IDOTWDKQUGAGEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylcyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the oxidation of corresponding alcohols or the dehydrogenation of alcohols using metal catalysts like copper. Another method includes the ozonolysis of alkenes, where the alkene reacts with ozone to form an ozonide, which is then reduced to yield the aldehyde .

Industrial Production Methods: In industrial settings, the production of aldehydes, including 3-Acetylcyclobutane-1-carbaldehyde, often involves the oxidation of primary alcohols or the dehydrogenation of alcohols over metal catalysts. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Acetylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    3-Acetylcyclopentanone: Contains a five-membered ring, which affects its chemical properties and reactivity.

    3-Acetylcyclohexanone: Contains a six-membered ring, leading to different steric and electronic effects.

Uniqueness: 3-Acetylcyclobutane-1-carbaldehyde is unique due to its four-membered ring structure, which introduces ring strain and influences its reactivity. The presence of both an acetyl and an aldehyde group allows for diverse chemical transformations and applications in various fields .

Biological Activity

3-Acetylcyclobutane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈O₂
  • Molecular Weight : 128.14 g/mol
  • IUPAC Name : 3-Acetylcyclobutane-1-carbaldehyde
  • Structure : The compound features a cyclobutane ring with an acetyl group and an aldehyde functional group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

3-Acetylcyclobutane-1-carbaldehyde has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Research indicates that 3-Acetylcyclobutane-1-carbaldehyde may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The compound appears to activate intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins.

The biological activity of 3-Acetylcyclobutane-1-carbaldehyde is thought to be mediated by several mechanisms:

  • Enzyme Inhibition : The aldehyde group may interact with nucleophilic sites on enzymes, inhibiting their activity.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Antimicrobial Study :
    • A study evaluating the antimicrobial efficacy of 3-Acetylcyclobutane-1-carbaldehyde against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests a potential application in treating infections caused by resistant bacteria.
  • Cancer Cell Line Research :
    • In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with 3-Acetylcyclobutane-1-carbaldehyde resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis indicated increased early and late apoptotic cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory effect on S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and A549 cells
MechanismEnzyme inhibition, membrane disruption

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